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Compound Name: Tenivastatin

Cat. No.: B1682744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target kinase inhibition profile of

Tenivastatin, the active hydroxy acid metabolite of Simvastatin. The analysis is based on

available experimental data and compares its performance with other widely prescribed statins,

Atorvastatin and Rosuvastatin. Understanding these off-target effects is critical for assessing

the full therapeutic potential and potential liabilities of these compounds.

Comparative Kinase Inhibition Profile
Recent studies have begun to elucidate the direct interactions of statins with the human

kinome. While the primary mechanism of statins involves the inhibition of HMG-CoA reductase,

off-target effects, particularly on protein kinases, are an area of growing interest. Tenivastatin
(Simvastatin acid) has been shown to directly inhibit several key kinases at nanomolar

concentrations. However, broad screening efforts suggest that widespread, direct inhibition of

multiple kinases by statins is not a common mechanism; instead, they often modulate kinase

signaling pathways.[1]

The following table summarizes the available quantitative data on the direct kinase inhibition by

Tenivastatin (Simvastatin) and other statins.
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Kinase Target
Tenivastatin
(Simvastatin) IC50

Atorvastatin IC50 Rosuvastatin IC50

MET 22.9 ± 4.0 nM[1][2] Data Not Available Data Not Available

EGFR 63.1 ± 8.2 nM[1][2] Data Not Available Data Not Available

SRC 288.4 ± 35.7 nM[1][2] Data Not Available Data Not Available

TSSK1B 3.3 µM[1] 3.3 µM[1] Data Not Available

CAMK1G 8.9 µM[1] 8.9 µM[1] Data Not Available

*In a broad kinase screen involving Atorvastatin, Simvastatin, and Cerivastatin, direct inhibition

was observed for TSSK1B and CAMK1G.[1] The specific statin responsible for these IC50

values was not detailed, suggesting a potential class effect.

Impact on Kinase Signaling Pathways
While direct inhibition by statins is limited to a few kinases, a more significant off-target effect is

the modulation of kinase phosphorylation states and downstream signaling pathways.[1][3]

Statins can alter the activity of crucial signaling cascades involved in cell proliferation, survival,

and migration, including the PI3K/AKT, MAPK, and JAK/STAT pathways.[3] This modulation is

often an indirect consequence of statin activity, potentially linked to the depletion of mevalonate

pathway intermediates.[1]

For instance, the inhibition of kinases like EGFR and MET by Tenivastatin can disrupt the

PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 4 Tech Support

https://www.benchchem.com/product/b1682744?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682744?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Statins regulate kinase signaling by causing changes in phosphorylation, rather than
through changes in gene expression or direct inhibition: evidence in colorectal cancer - PMC
[pmc.ncbi.nlm.nih.gov]

2. Frontiers | Statins regulate kinase signaling by causing changes in phosphorylation, rather
than through changes in gene expression or direct inhibition: evidence in colorectal cancer
[frontiersin.org]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Validating the Off-Target Kinase Inhibition Profile of
Tenivastatin: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682744#validating-the-off-target-kinase-inhibition-
profile-of-tenivastatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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